molecular formula C20H19N3O B1662425 2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole CAS No. 803712-67-6

2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole

Cat. No.: B1662425
CAS No.: 803712-67-6
M. Wt: 317.4 g/mol
InChI Key: CVCLJVVBHYOXDC-OBPOFPIRSA-N
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Description

Obatoclax, also known as GX15-070, is a synthetic indole bipyrrole derivative of bacterial prodiginines. It is an experimental drug primarily investigated for its potential in treating various types of cancer. Obatoclax functions as an inhibitor of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. By inhibiting these proteins, Obatoclax induces apoptosis in cancer cells, thereby preventing tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Obatoclax involves multiple steps, starting with the preparation of the indole core. The key steps include:

  • Formation of the indole ring through Fischer indole synthesis.
  • Introduction of the bipyrrole moiety via a condensation reaction.
  • Final modifications to introduce functional groups that enhance its biological activity.

Industrial Production Methods: Industrial production of Obatoclax follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

  • Use of high-purity starting materials.
  • Control of reaction temperature and time.
  • Efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Obatoclax undergoes several types of chemical reactions, including:

    Oxidation: Obatoclax can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the bipyrrole moiety.

    Substitution: Substitution reactions can introduce different substituents on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Obatoclax, each with distinct biological activities.

Scientific Research Applications

Obatoclax has a wide range of scientific research applications, including:

Mechanism of Action

Obatoclax exerts its effects by binding to and inhibiting the anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1. This inhibition disrupts the interaction between these proteins and pro-apoptotic proteins, leading to the activation of the apoptotic pathway. The induction of apoptosis results in the death of cancer cells and the prevention of tumor growth .

Comparison with Similar Compounds

Properties

Key on ui mechanism of action

Obatoclax binds anti-apoptotic Bcl-2 proteins and interferes with their ability to interact with pro-apoptotic proteins.

CAS No.

803712-67-6

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

(2Z)-2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole

InChI

InChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3/b18-17-,19-10?

InChI Key

CVCLJVVBHYOXDC-OBPOFPIRSA-N

SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C

Isomeric SMILES

CC1=CC(=C(N1)C=C2C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C

Appearance

Off-white solid

Pictograms

Acute Toxic; Irritant

Purity

≥98%

Synonyms

2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole
GX 15-070
GX-15-070
GX015-070
GX15-070
obatoclax

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 2
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 3
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 4
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 5
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole
Reactant of Route 6
2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole

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